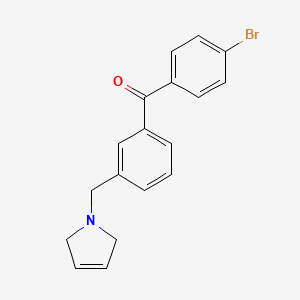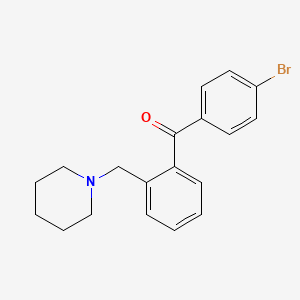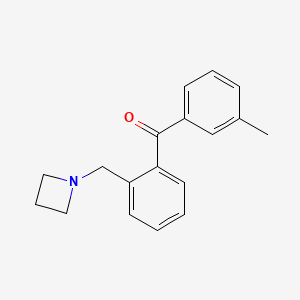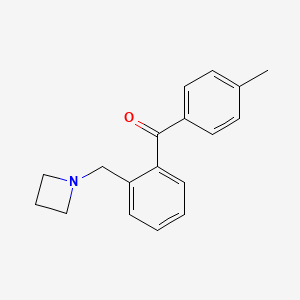
(4-甲基苄基)肼
描述
“(4-Methylbenzyl)hydrazine” is a chemical compound with the empirical formula C8H13ClN2 and a molecular weight of 172.66 . It is also known as "(4-Methylbenzyl)hydrazine hydrochloride" .
Synthesis Analysis
The synthesis of hydrazine-based compounds, such as “(4-Methylbenzyl)hydrazine”, involves the reaction of suitable aldehydes with hydrazides . A study describes the synthesis and crystal structure determinations of two related compounds, a benzoylhydrazine bearing an ether group, and its N0-[(thiophen-2-yl)methylidene]- derivative .
Molecular Structure Analysis
The molecular and crystal structures of a benzoylhydrazine bearing an ether group, 4-[(4-methylbenzyl)oxy]benzohydrazide, and its N0-[(thiophen-2-yl)methylidene]- derivative are described in a study . The supramolecular structures of both compounds are governed by N—H N and N—H O hydrogen-bonding interactions .
Chemical Reactions Analysis
Hydrazine-based compounds, such as “(4-Methylbenzyl)hydrazine”, can be converted to a hydrazone derivative by reaction with hydrazine . These hydrazones can be further converted to the corresponding alkane by reaction with a base and heat .
Physical And Chemical Properties Analysis
“(4-Methylbenzyl)hydrazine” is a solid compound . Its SMILES string is NNCC1=CC=C(C=C1)C. [H]Cl .
科学研究应用
晶体结构分析
“(4-甲基苄基)肼”已用于晶体结构研究。 例如,它已被整合到带有醚基的苯甲酰肼中 . 这些化合物的超分子结构受 N—H N 和 N—H O 氢键相互作用的控制 .
药物用途
基于肼的化合物,如“(4-甲基苄基)肼”,具有重要的药物用途 . 它们被发现具有抗炎特性 ,这可能对治疗各种炎症性疾病有益。
抗菌和抗真菌应用
“(4-甲基苄基)肼”和其他基于肼的化合物已显示出抗菌和抗真菌特性 . 这使得它们成为开发新型抗菌剂的潜在候选者。
抗结核特性
基于肼的化合物已被发现具有抗结核特性 . 这表明“(4-甲基苄基)肼”可能用于治疗结核病。
作为杀虫剂使用
“(4-甲基苄基)肼”和其他基于肼的化合物已被用作杀虫剂 . 它们在该领域的有效性可能导致开发新的害虫控制方法。
金属配位中的配体前体
基于肼的化合物,包括“(4-甲基苄基)肼”,用作形成双齿席夫碱配体的配体前体,应用于金属配位 . 这种应用在配位化学领域很重要。
作用机制
Target of Action
The primary targets of (4-Methylbenzyl)hydrazine are aldehydes and ketones . These organic compounds play a crucial role in various biochemical processes, including energy metabolism and signal transduction.
Mode of Action
(4-Methylbenzyl)hydrazine interacts with its targets through a process known as the Wolff-Kishner reduction . In this reaction, (4-Methylbenzyl)hydrazine reacts with a carbonyl group to form a hydrazone, a process similar to imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .
Biochemical Pathways
The Wolff-Kishner reduction, facilitated by (4-Methylbenzyl)hydrazine, affects the biochemical pathways involving aldehydes and ketones . By converting these compounds into corresponding alkanes, it can potentially alter the downstream effects of these pathways, including energy production and cellular signaling.
Result of Action
The molecular effect of (4-Methylbenzyl)hydrazine’s action is the conversion of aldehydes and ketones into corresponding alkanes . This can lead to changes in cellular metabolism and signaling.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-Methylbenzyl)hydrazine. For instance, the pH of the environment can affect the deprotonation step in the Wolff-Kishner reduction . Additionally, the presence of other reactive substances can potentially interfere with the reaction.
安全和危害
生化分析
Biochemical Properties
(4-Methylbenzyl)hydrazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. One notable interaction is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. (4-Methylbenzyl)hydrazine acts as an inhibitor of MAO, thereby affecting the levels of neurotransmitters in the brain . Additionally, it interacts with cytochrome P450 enzymes, which are involved in the metabolism of various drugs and endogenous compounds . These interactions highlight the compound’s potential impact on biochemical pathways and its relevance in pharmacological studies.
Cellular Effects
(4-Methylbenzyl)hydrazine exerts various effects on different cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis, a programmed cell death mechanism, by modulating the expression of pro-apoptotic and anti-apoptotic genes . This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, (4-Methylbenzyl)hydrazine affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of (4-Methylbenzyl)hydrazine involves its interaction with specific biomolecules. It binds to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of neurotransmitters . This inhibition leads to increased levels of neurotransmitters, which can have various physiological effects. Additionally, (4-Methylbenzyl)hydrazine can form covalent bonds with certain proteins, leading to enzyme inhibition or activation . These molecular interactions contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Methylbenzyl)hydrazine can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Studies have shown that (4-Methylbenzyl)hydrazine remains stable under controlled conditions, but its activity may decrease over extended periods . Long-term exposure to (4-Methylbenzyl)hydrazine has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (4-Methylbenzyl)hydrazine in animal models are dose-dependent. At low doses, the compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and enhancing cognitive function . At higher doses, (4-Methylbenzyl)hydrazine can induce toxic effects, including liver damage and neurotoxicity . These findings underscore the importance of determining the appropriate dosage for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
(4-Methylbenzyl)hydrazine is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and altering metabolite levels . The compound’s metabolism is complex and can vary depending on the specific isoforms of cytochrome P450 present in different tissues .
Transport and Distribution
Within cells and tissues, (4-Methylbenzyl)hydrazine is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific membrane transporters . Once inside the cell, (4-Methylbenzyl)hydrazine can bind to intracellular proteins, affecting its localization and accumulation . These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Subcellular Localization
The subcellular localization of (4-Methylbenzyl)hydrazine is influenced by its chemical properties and interactions with cellular components. It has been observed to localize in the cytoplasm and mitochondria, where it can exert its biochemical effects . The compound’s localization is also affected by post-translational modifications and targeting signals that direct it to specific cellular compartments . Understanding the subcellular distribution of (4-Methylbenzyl)hydrazine is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
(4-methylphenyl)methylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-2-4-8(5-3-7)6-10-9/h2-5,10H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBBLOVWHBLPMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275027 | |
| Record name | 4-METHYL-BENZYL-HYDRAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51421-17-1 | |
| Record name | [(4-Methylphenyl)methyl]hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51421-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-METHYL-BENZYL-HYDRAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(4-methylphenyl)methyl]hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















